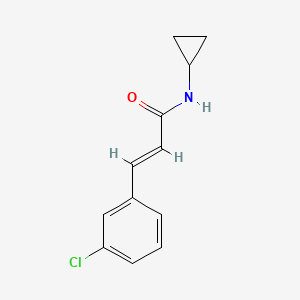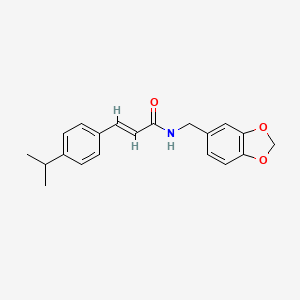![molecular formula C20H13NO3 B5728455 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole derivatives. It is a yellow crystalline solid that is widely used in scientific research for its various properties and applications.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione varies depending on its application. As a fluorescent probe, the compound binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. As a potential inhibitor of DNA topoisomerase II, the compound binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione also vary depending on its application. As a fluorescent probe, the compound does not have any significant biochemical or physiological effects. As a photosensitizer, the compound can induce cell death in cancer cells, but it can also cause damage to healthy cells. As a potential inhibitor of DNA topoisomerase II, the compound can cause DNA damage and cell death in cancer cells, but it can also affect healthy cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in lab experiments is its versatility. The compound can be used for various applications, including fluorescence detection, photodynamic therapy, and cancer treatment. Moreover, the compound is relatively easy to synthesize and has good stability. One of the limitations of using the compound is its potential toxicity. The compound can be toxic to cells and can cause damage to healthy tissues. Therefore, it is important to use the compound in a controlled environment and to follow proper safety protocols.
Future Directions
There are several future directions for the research on 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione. One direction is to study the compound's potential as an anticancer drug. The compound has shown promising results as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. Another direction is to study the compound's potential as an anti-inflammatory and antioxidant agent. The compound has shown some activity in these areas, and further research could lead to the development of new therapeutic agents. Additionally, more research could be done on the compound's potential as a fluorescent probe and photosensitizer, as these applications have important implications in various fields of research.
Synthesis Methods
The synthesis of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 4-acetylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction yields the desired product in good yield and purity. Other methods include the use of different starting materials and catalysts, but the basic reaction mechanism remains the same.
Scientific Research Applications
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Moreover, it has been used as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. The compound has also been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
2-(4-acetylphenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-12(22)13-6-8-16(9-7-13)21-19(23)17-10-14-4-2-3-5-15(14)11-18(17)20(21)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXQPYOIOSCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)






